

Methiomeprazine solubility in various solvents

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Compound of Interest

Compound Name: Methiomeprazine

Cat. No.: B1676388

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Methiomeprazine Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **methiomeprazine**, a phenothiazine derivative. Due to the limited availability of direct quantitative solubility data for **methiomeprazine**, this document presents solubility data for structurally similar and well-studied phenothiazine compounds, namely chlorpromazine and thioridazine. This information serves as a valuable reference for formulation development, analytical method design, and pharmacokinetic studies involving **methiomeprazine** and related compounds.

Core Concepts in Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, resulting in a saturated solution. For ionizable compounds like **methiomeprazine**, solubility is significantly influenced by the pH of the medium.

Solubility of Related Phenothiazine Derivatives

The following tables summarize the available quantitative solubility data for chlorpromazine hydrochloride and thioridazine hydrochloride in various common solvents. This data provides an approximation of the expected solubility behavior of **methiomeprazine**.



Table 1: Solubility of Chlorpromazine Hydrochloride

Solvent	Solubility
Water (in PBS, pH 7.2)	Approximately 10 mg/mL[1]
Water	1 g/mL[1]
Ethanol	Approximately 30 mg/mL[1], 660 mg/mL[1]
Dimethyl Sulfoxide (DMSO)	Approximately 30 mg/mL[1], 71 mg/mL[1]
Dimethylformamide (DMF)	Approximately 30 mg/mL[1]
Methanol	Soluble[1]
Chloroform	Soluble[1]
Ether	Insoluble[1]
Benzene	Insoluble[1]

Table 2: Solubility of Thioridazine Hydrochloride

Solvent	Solubility
Water	50 mg/mL, 40 mg/mL[1]
Ethanol	Approximately 10 mg/mL[1], Soluble[1]
Dimethyl Sulfoxide (DMSO)	Approximately 25 mg/mL[1], 81 mg/mL[1]
Dimethylformamide (DMF)	Approximately 25 mg/mL[1]
Methanol	Soluble[1]
Chloroform	Soluble[1]
Ether	Insoluble[1]
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Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method



The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol outlines the steps for determining the solubility of a phenothiazine derivative in a specific solvent.

Objective: To determine the saturation solubility of a phenothiazine compound in a given solvent at a controlled temperature.

Materials:

- Phenothiazine compound (e.g., **Methiomeprazine**)
- Selected solvents (e.g., water, ethanol, DMSO, buffers of various pH)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm)

Procedure:

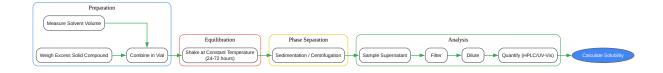
- Preparation of Supersaturated Solutions: Add an excess amount of the phenothiazine compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3]



- Phase Separation: After the equilibration period, cease agitation and allow the vials to stand
 undisturbed at the controlled temperature for a period to allow the excess solid to sediment.
 For fine suspensions, centrifugation at the same temperature may be necessary to achieve a
 clear separation of the solid and liquid phases.[1]
- Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Filtration: Immediately filter the collected aliquot through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.
- Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the concentration of the dissolved phenothiazine in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1]
- Calculation: Calculate the solubility of the compound by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.





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Caption: Experimental workflow for determining compound solubility via the shake-flask method.

pH-Dependent Solubility

For ionizable compounds like **methiomeprazine**, which is a weak base, solubility is highly dependent on the pH of the aqueous medium. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of such drugs.[4] Generally, the solubility of a weakly basic drug increases as the pH of the environment decreases (becomes more acidic) due to the formation of the more soluble ionized form. Conversely, as the pH increases (becomes more basic), the proportion of the less soluble unionized form increases, leading to a decrease in overall solubility. This pH-dependent solubility is a critical consideration in the formulation of oral dosage forms, as the drug will encounter a wide range of pH values as it transits through the gastrointestinal tract.

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